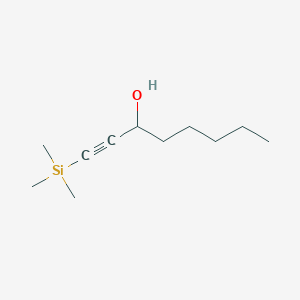

1-Octyn-3-ol, 1-(trimethylsilyl)-

Description

BenchChem offers high-quality 1-Octyn-3-ol, 1-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octyn-3-ol, 1-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-trimethylsilyloct-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22OSi/c1-5-6-7-8-11(12)9-10-13(2,3)4/h11-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHOINBDNMITIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C#C[Si](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Kinetic Resolution of 1-(Trimethylsilyl)-1-octyn-3-ol: A Technical Guide for Chiral Building Block Generation

Executive Summary

The compound 1-(trimethylsilyl)-1-octyn-3-ol is a highly versatile, protected propargylic alcohol that serves as a critical chiral building block in the total synthesis of complex natural products, including prostaglandins and marine macrolides[1],[2]. This whitepaper provides a comprehensive, self-validating protocol for the synthesis of the racemic alcohol via organolithium-mediated nucleophilic addition, followed by an in-depth analysis of its downstream enzymatic kinetic resolution.

By strategically installing a trimethylsilyl (TMS) group at the terminal alkyne, chemists can simultaneously protect the acidic alkyne proton during cross-coupling reactions and artificially inflate the steric bulk of the alkyne moiety—a modification that is strictly required to achieve high enantioselectivity during lipase-mediated hydrolysis[1].

Retrosynthetic Strategy & Mechanistic Rationale

The construction of 1-(trimethylsilyl)-1-octyn-3-ol relies on a classic C–C bond disconnection at the C3–C4 position. The synthetic logic dictates the nucleophilic addition of a lithium acetylide to an aliphatic aldehyde.

Mechanistic Causality

-

Deprotonation Dynamics: Trimethylsilylacetylene (TMS-acetylene) possesses a relatively acidic terminal proton (pKa ~ 25). Treatment with n-butyllithium (n-BuLi) at cryogenic temperatures (–78 °C) ensures rapid and quantitative deprotonation to form lithium trimethylsilylacetylide[3]. The cryogenic temperature is critical; allowing the reaction to warm prematurely in the presence of unreacted n-BuLi leads to the degradation of the tetrahydrofuran (THF) solvent via a cycloreversion mechanism.

-

Nucleophilic Addition: The addition of hexanal must also be performed at –78 °C to prevent the strongly basic acetylide from acting as a base and enolizing the aldehyde. Once the reagents are fully mixed, the reaction is allowed to warm to room temperature. This thermal gradient provides the necessary activation energy to drive the sterically hindered addition to completion, forming a stable lithium alkoxide intermediate.

-

Steric Tuning for Biocatalysis: Unprotected 1-octyn-3-ol is notoriously difficult to resolve enzymatically (yielding a poor ~23% ee) because lipases cannot easily differentiate the linear, unhindered alkyne from the aliphatic alkyl chain[1]. The installation of the bulky TMS group is a deliberate design choice that forces the enzyme's active site to recognize the steric disparity between the two substituents, enabling >99% ee during kinetic resolution[1].

Reaction Workflow

Figure 1: Step-by-step workflow for the organolithium-mediated synthesis of 1-TMS-1-octyn-3-ol.

Experimental Protocol: Synthesis of Racemic 1-(Trimethylsilyl)-1-octyn-3-ol

This protocol is designed as a self-validating system. Adherence to the in-process checks guarantees high yield and prevents common side reactions such as aldehyde enolization.

Reagents & Equipment

-

Trimethylsilylacetylene: 1.05 equivalents (Distilled prior to use).

-

n-Butyllithium (n-BuLi): 1.05 equivalents (1.6 M or 2.5 M in hexanes). Must be titrated with diphenylacetic acid prior to use to ensure exact stoichiometry.

-

Hexanal: 1.00 equivalent (Freshly distilled to remove trimeric/polymeric degradation products).

-

Solvent: Anhydrous Tetrahydrofuran (THF), freshly dispensed from a solvent purification system.

-

Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon balloon, dry ice/acetone bath.

Step-by-Step Methodology

-

System Preparation: Purge a flame-dried 250 mL Schlenk flask with argon. Add 50 mL of anhydrous THF and 1.05 eq of trimethylsilylacetylene.

-

Cryogenic Deprotonation: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to –78 °C.

-

Lithiation: Dropwise add 1.05 eq of titrated n-BuLi over 15 minutes via a syringe pump[3].

-

Self-Validation Check: The solution should remain clear to pale yellow. A deep yellow/orange color indicates impurities in the alkyne or solvent degradation due to poor temperature control.

-

-

Nucleophilic Addition: Stir the acetylide solution at –78 °C for 30 minutes. Dropwise add 1.00 eq of freshly distilled hexanal over 10 minutes.

-

Thermal Gradient: Remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) over 2 hours.

-

Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 9:1). Hexanal stains yellow/brown with KMnO₄, whereas the product 1-(trimethylsilyl)-1-octyn-3-ol forms an intense, bright yellow spot on a purple background due to rapid oxidation of the propargylic alcohol.

-

-

Quench: Cool the flask to 0 °C using an ice bath. Slowly add 20 mL of saturated aqueous NH₄Cl to protonate the lithium alkoxide. Caution: Vigorous stirring is required to manage the mild exotherm.

-

Workup & Isolation: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to yield the pure racemic product as a colorless oil (Typical yield: 85–92%).

Downstream Application: Enzymatic Kinetic Resolution

To utilize this compound in asymmetric synthesis (e.g., for prostaglandin side chains), the racemic mixture must be resolved. Chemical kinetic resolution methods often suffer from severe reaction conditions or low optical purity. However, lipase-mediated asymmetric hydrolysis of the corresponding propionate ester provides an elegant, highly enantioselective solution[1].

The Reversal of Enantioselectivity

Research demonstrates that acylating the racemic 1-(trimethylsilyl)-1-octyn-3-ol with propionyl chloride, followed by hydrolysis using Lipase Amano PS , yields the optically pure (S)-enantiomer[1]. Fascinatingly, the presence of the TMS group causes a complete reversal of enantio-selectivity compared to the unprotected 1-octyn-3-ol, which preferentially yields the (R)-enantiomer when treated with Porcine Pancreatic Lipase (PPL)[1].

Quantitative Resolution Data

The table below summarizes the critical impact of the TMS protecting group on the efficiency of the enzymatic resolution process.

| Substrate | Enzyme System | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) | Absolute Configuration |

| 3-Propionyloxy-1-octyne (Unprotected) | PPL | 48 h | 42% | 80% | (R) |

| 3-Propionyloxy-1-TMS-1-octyne | Lipase Amano PS | 24 h | 48% | >99% | (S) |

Data adapted from established lipase-mediated hydrolysis studies[1]. Note that the maximum theoretical yield for a kinetic resolution is 50%.

Following resolution, the TMS group can be cleanly removed using tetra-n-butylammonium fluoride (TBAF) in THF at room temperature, yielding optically pure (S)-1-octyn-3-ol without any racemization[1].

References

-

A Lipase Mediated Asymmetric Hydrolysis of 3-Acyloxy-1-octynes and 3-(E)-Acyloxy-1-octenes Source: Chemistry Letters, Oxford Academic (1992) URL:[Link]

-

Total Synthesis of Batrachotoxin, and Related Structural Analogues (Organolithium/TMS-acetylene protocol precedent) Source: Stanford University Stacks (2015) URL:[Link]

-

Towards the Total Synthesis of Amphidinolide F (Application of propargylic building blocks) Source: Enlighten Theses, University of Glasgow URL:[Link]

Sources

"preparation of trimethylsilyl protected 1-octyn-3-ol"

Technical Whitepaper: Strategic Synthesis of O-Trimethylsilyl-1-octyn-3-ol

Executive Summary

This technical guide details the preparation of 3-(trimethylsilyloxy)-1-octyne , the O-protected derivative of 1-octyn-3-ol. This protection step is a critical checkpoint in the synthesis of prostaglandins, fragrance compounds (Matsutake alcohol derivatives), and complex polyketides.

The masking of the secondary hydroxyl group is essential to prevent protonolysis of organometallic reagents (e.g., n-BuLi, Grignards) or catalyst poisoning during subsequent transformations such as Sonogashira couplings or alkyne lithiations.

This guide presents two distinct, field-proven methodologies:

-

Method A (The Standard): TMSCl/Imidazole – High reliability for bench-scale discovery.

-

Method B (The Green Route): HMDS/Iodine – High atom economy for process-scale optimization.

Strategic Analysis & Retosynthesis

The target molecule, 3-(trimethylsilyloxy)-1-octyne , is formed via the nucleophilic substitution of silicon. Unlike carbon-centered substitutions, silicon substitution proceeds via a pentacoordinate transition state, allowing for rapid kinetics even with secondary alcohols.

Key Structural Considerations:

-

Substrate: 1-Octyn-3-ol (Secondary propargylic alcohol).

-

Lability: The TMS ether is acid-sensitive. Workup conditions must remain neutral or basic to prevent premature deprotection.[1]

-

Chemosensitivity: The terminal alkyne proton (

) is relatively acidic but significantly less so than the hydroxyl proton (

Pathway Logic Visualization

The following diagram illustrates the decision matrix for selecting the synthesis route.

Figure 1: Strategic decision matrix for selecting the silylation protocol.

Method A: The Corey-Venkateswarlu Protocol (TMSCl/Imidazole)

This is the "Gold Standard" for laboratory-scale synthesis. Imidazole serves a dual role: it acts as a Brønsted base to neutralize the HCl byproduct and as a nucleophilic catalyst, forming a reactive N-trimethylsilylimidazole intermediate.

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Hazard |

| 1-Octyn-3-ol | 126.20 | 1.0 | Substrate | Irritant |

| TMSCl | 108.64 | 1.2 | Silyl Source | Corrosive, Volatile |

| Imidazole | 68.08 | 2.5 | Base/Catalyst | Corrosive |

| DCM | 84.93 | Solvent | Solvent | Volatile |

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

).[2] -

Solvation: Add 1-octyn-3-ol (5.0 g, 39.6 mmol) and anhydrous Dichloromethane (DCM, 40 mL).

-

Activation: Add Imidazole (6.7 g, 99.0 mmol) in one portion. The mixture may become heterogeneous. Cool to 0 °C in an ice bath.

-

Addition: Add Trimethylsilyl chloride (TMSCl) (5.2 g, 6.0 mL, 47.5 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Validation: Monitor via TLC (10% EtOAc/Hexane). The starting material (

) should disappear; product (

-

-

Workup (Self-Validating Step):

-

The reaction will become a thick white suspension (Imidazolium chloride salts).

-

Dilute with Hexanes (50 mL) to precipitate remaining salts.

-

Filter through a pad of Celite or sintered glass.

-

Wash the filtrate with Sat.

(2 x 30 mL) and Brine (30 mL).

-

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: Vacuum distillation (approx. 80–85 °C @ 15 mmHg) or flash chromatography (Silica, 100% Pentane).

Method B: Catalytic HMDS Protocol (Green Chemistry)

For scales >50g or when "green" metrics are prioritized, Hexamethyldisilazane (HMDS) is superior. It produces ammonia (

Mechanistic Insight (HMDS/Iodine)

Iodine complexes with the nitrogen of HMDS, increasing the electrophilicity of the silicon center.[4] The alcohol attacks, releasing ammonia, which drives the equilibrium forward by escaping as gas.

Figure 2: Iodine-catalyzed silylation mechanism using HMDS.

Step-by-Step Protocol

-

Setup: 250 mL RBF with a reflux condenser. Crucial: Vent the condenser to a fume hood (Ammonia evolution).

-

Mixing: Add 1-octyn-3-ol (5.0 g, 39.6 mmol) and HMDS (3.8 g, 4.9 mL, 23.8 mmol, 0.6 equiv).

-

Catalysis: Add Iodine (

, 100 mg, ~1 mol%). -

Reaction: Stir at RT. If reaction is slow, warm to 40 °C.

-

Observation: The solution will initially be dark (iodine) but may fade as the reaction proceeds. Bubbling (

) indicates progress.

-

-

Completion: Reaction is typically complete in <30 minutes.

-

Workup:

-

Add a small amount of Sodium Thiosulfate (

) solution to quench any remaining iodine (color change from brown to clear). -

Extract with ether/hexane.

-

Alternative (Solvent-free): If run neat, simply apply vacuum to remove excess HMDS and ammonia.

-

-

Yield: Typically >95% quantitative conversion.

Analytical Validation (Self-Check)

To ensure the protocol was successful, compare your data against these standards.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | TMS Group. Strong singlet confirming silylation. | |

| 1H NMR | CH-OTMS. Shifted upfield relative to starting alcohol (~4.5 ppm). | |

| 1H NMR | Alkyne CH. Confirming the alkyne is intact (not silylated). | |

| IR | ~3310 cm⁻¹ | Alkyne C-H. Sharp, strong. |

| IR | ABSENT ~3400 cm⁻¹ | O-H Stretch. Broad band must be completely gone. |

Troubleshooting & Safety

-

Issue: Low Yield (Method A): Likely due to moisture. TMSCl hydrolyzes rapidly to hexamethyldisiloxane (HMDSO). Ensure reagents are fresh and glassware is dry.

-

Issue: C-Silylation: If strong bases (n-BuLi) were used inadvertently, the terminal alkyne might be silylated. Use the mild bases specified (Imidazole/HMDS).

-

Safety Warning: 1-Octyn-3-ol is a skin irritant. TMSCl releases HCl gas on contact with moist air. Work in a well-ventilated fume hood.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Link(Foundational reference for silyl protection using imidazole).

-

Karimi, B., & Golshani, B. (2000).[4][5] Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions.[4][5] The Journal of Organic Chemistry, 65(21), 7228–7230.[5] Link(Source for Method B).

-

Liss, C. (2018). Safety Data Sheet: 1-Octyn-3-ol. Fisher Scientific. Link(General safety data verification).

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

- 5. Mild and highly efficient method for the silylation of alcohols using hexamethyldisilazane catalyzed by iodine under nearly neutral reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Vibrational Profiling and Spectroscopic Analysis of 1-(Trimethylsilyl)-1-octyn-3-ol

An In-Depth Technical Guide for Analytical and Synthetic Chemists

Structural Significance & Chemical Context

In the realm of modern drug development and complex lipid synthesis, 1-(trimethylsilyl)-1-octyn-3-ol serves as a critical chiral building block. It is prominently utilized in the synthesis of prostaglandins and related bioactive eicosanoids, where the precise stereochemistry of the C3 hydroxyl group dictates the pharmacological efficacy of the final API (Active Pharmaceutical Ingredient)[1].

The inclusion of the trimethylsilyl (TMS) group on the terminal alkyne is not merely a protective measure; it is a strategic synthetic choice. The steric bulk of the TMS group enhances enantiomeric discrimination during lipase-mediated kinetic resolutions (e.g., using Pseudomonas cepacia lipase), allowing for the isolation of optically pure (S)-1-(trimethylsilyl)-1-octyn-3-ol[2].

Infrared (IR) spectroscopy acts as a frontline analytical tool for this molecule. It provides rapid, non-destructive verification of structural integrity, confirms the presence of the secondary alcohol, and tracks the eventual desilylation required for downstream organometallic coupling.

Vibrational Causality: Deconstructing the IR Spectrum

The IR spectrum of 1-(trimethylsilyl)-1-octyn-3-ol is a composite of localized vibrational modes. Understanding the causality behind these absorptions is essential for accurate spectral interpretation.

-

O-H Stretch (~3350 cm⁻¹): In a neat liquid state, intermolecular hydrogen bonding weakens the O-H covalent bond by lowering its force constant. This creates a wide distribution of bond lengths and angles, resulting in a characteristically broad and intense absorption band rather than the sharp peak seen in dilute gas-phase samples[3].

-

C≡C Stretch (~2170 cm⁻¹): In perfectly symmetric internal alkynes, the C≡C stretch is IR-inactive due to a lack of change in the molecular dipole moment. However, in this molecule, the highly electropositive silicon atom (Pauling electronegativity 1.90) polarizes the electron density away from the sp-hybridized carbon (2.55). This permanent dipole ensures that the C≡C stretching vibration causes a massive dipole change, yielding a sharp, highly diagnostic peak[3].

-

Si-CH₃ Symmetric Deformation (~1250 cm⁻¹): The symmetric bending of the methyl groups attached to the silicon atom produces a sharp, intense band. The intensity is driven by the highly polar nature of the Si-C bonds[4].

-

C-O Stretch (~1050 - 1100 cm⁻¹): The C-O stretch of the secondary alcohol couples with adjacent C-C stretches, presenting as a strong, complex multi-peak band[5].

Summary of Quantitative IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment & Causality |

| ~3350 | Strong, Broad | O-H stretch | Secondary alcohol; broadened by intermolecular H-bonding. |

| 2850 - 2960 | Strong, Sharp | C-H stretch (sp³) | Alkyl chain (pentyl group) and TMS methyls. |

| ~2170 | Medium, Sharp | C≡C stretch | Internal alkyne; rendered IR-active by Si-induced dipole. |

| ~1250 | Strong, Sharp | Si-CH₃ symmetric bend | TMS group; highly polar Si-C bond drives intensity. |

| ~1050 - 1100 | Strong | C-O stretch | Secondary alcohol; coupled with C-C skeletal vibrations. |

| ~840, ~760 | Strong | Si-C stretch / CH₃ rock | TMS group; diagnostic fingerprint for silylated alkynes. |

Experimental Protocol: High-Fidelity ATR-FTIR Acquisition

To eliminate the pathlength variability associated with traditional neat film (NaCl/KBr plate) techniques, Attenuated Total Reflectance (ATR) FTIR is the standard for liquid samples. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Crystal Validation (Self-Correction Step)

-

Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely.

-

Acquire a background scan (Air).

-

Validation Check: The background spectrum must exhibit <0.01 Absorbance Units (AU) across the 4000-400 cm⁻¹ range. If peaks >0.01 AU are present, residual contamination exists; repeat cleaning.

Step 2: Sample Application

-

Deposit 1-2 drops of neat 1-(trimethylsilyl)-1-octyn-3-ol directly onto the ATR crystal, ensuring complete coverage of the active sensing area.

-

Do not apply the pressure anvil, as volatile liquid samples do not require mechanical contact enhancement.

Step 3: Spectral Acquisition

-

Set the instrument resolution to 4 cm⁻¹ . Causality: This resolution provides the optimal balance, preventing artificial broadening of the sharp 1250 cm⁻¹ Si-CH₃ peak while maintaining a high signal-to-noise ratio.

-

Co-add 32 scans over the 4000-400 cm⁻¹ range to statistically average out random detector noise.

Step 4: Data Processing

-

Apply an ATR correction algorithm. Causality: The depth of penetration of the evanescent wave in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the relative peak intensities to match traditional transmission spectra.

Self-validating ATR-FTIR acquisition workflow for liquid samples.

Drug Development Workflows: IR-Monitored Transformations

In prostaglandin synthesis, the optically pure (S)-1-(trimethylsilyl)-1-octyn-3-ol must eventually undergo desilylation to yield the terminal alkyne, which is subsequently utilized in conjugate addition reactions to form the lipid's lower side-chain[1].

IR spectroscopy provides real-time, label-free monitoring of this desilylation reaction. By tracking specific vibrational shifts, chemists can definitively confirm the complete removal of the TMS protecting group without relying solely on time-consuming chromatography.

Spectroscopic Markers of Desilylation:

-

Disappearance of TMS Bands: The complete attenuation of the sharp ~1250 cm⁻¹ (Si-CH₃ bend) and ~840 cm⁻¹ (Si-C stretch) peaks indicates the cleavage of the silicon-carbon bond.

-

Alkyne Shift: The C≡C stretch shifts from ~2170 cm⁻¹ (internal, Si-polarized) to ~2110 cm⁻¹ (terminal alkyne)[3].

-

Emergence of Terminal ≡C-H: A new, extremely sharp and distinct C-H stretching band will appear at ~3300 cm⁻¹ . While this resides on the shoulder of the broad O-H stretch (~3350 cm⁻¹), its sharp profile makes it easily identifiable[3].

IR spectral shifts during the desilylation of 1-TMS-1-octyn-3-ol.

References

-

A Lipase Mediated Asymmetric Hydrolysis of 3-Acyloxy-1-octynes and 3-(E)-Acyloxy-1-octenes. Oxford Academic (Chemistry Letters). 1

-

Enzymatic resolution of ethyl 3-hydroxy-2(1′substituted-methylidene)-butyrate by Pseudomonas cepacia lipase catalyzed acetylation. ResearchGate. 2

-

Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. PubMed. 4

-

Table of Characteristic IR Absorptions. vscht.cz. 5

-

12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. OpenStax. 3

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

"physical characteristics of 1-(trimethylsilyl)-1-octyn-3-ol"

Topic: Physical Characteristics and Technical Profile of 1-(Trimethylsilyl)-1-octyn-3-ol Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

1-(Trimethylsilyl)-1-octyn-3-ol (C₁₁H₂₂OSi) is a strategic organosilicon intermediate used primarily in the asymmetric synthesis of bioactive lipids, prostaglandins, and macrolide antibiotics. By masking the terminal alkyne with a trimethylsilyl (TMS) group, this compound offers orthogonal protection that enables regioselective functionalization. Its utility extends to kinetic resolution studies, where it serves as a substrate for lipase-catalyzed enantioselective acylation, yielding high-value chiral building blocks.

This guide provides a definitive physicochemical profile, synthesis protocols, and structural characterization data to support its application in advanced organic synthesis.

Physicochemical Profile

The physical constants of 1-(trimethylsilyl)-1-octyn-3-ol are governed by the lipophilic octyl chain and the bulky, non-polar trimethylsilyl group, which modulates the volatility and density relative to its parent alkyne.

Table 1: Physical and Chemical Constants

| Property | Value / Description | Notes |

| IUPAC Name | 1-(Trimethylsilyl)oct-1-yn-3-ol | Also: 3-Hydroxy-1-(trimethylsilyl)-1-octyne |

| Molecular Formula | C₁₁H₂₂OSi | |

| Molecular Weight | 198.38 g/mol | Significant increase over 1-octyn-3-ol (126.20 g/mol ) |

| Physical State | Liquid | Colorless to pale yellow oil |

| Boiling Point | ~100–110 °C @ 1–3 mmHg (Est.) | Higher than desilylated analog (85 °C @ 0.1 mmHg) due to increased MW |

| Density | 0.87 – 0.89 g/mL | Slightly denser than 1-octyn-3-ol (0.864 g/mL) due to Si atom |

| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, EtOAc | Insoluble in water |

| Flash Point | > 90 °C (Predicted) | Combustible liquid |

| Chirality | Racemic (±) | Often resolved to (R) or (S) via enzymatic methods |

Technical Insight: The TMS group on the alkyne terminus (C1) does not remove the hydrogen bonding capability of the C3-hydroxyl group. Consequently, the boiling point remains relatively high compared to fully protected silyl ethers. The C-Si bond is robust under acidic conditions but labile to fluoride sources (TBAF) and strong bases.

Structural Characterization

Accurate identification relies on distinguishing the silylated alkyne from its terminal alkyne precursor.

Spectroscopic Signatures[2]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.15 ppm (s, 9H): Diagnostic singlet for the –Si(CH₃)₃ group. Absence of this peak indicates desilylation.

-

δ 4.35 ppm (t, J=6.5 Hz, 1H): Methine proton at the chiral center (CH –OH).

-

δ 1.9–2.2 ppm (br s, 1H): Hydroxyl proton (–OH), exchangeable with D₂O.

-

δ 1.2–1.7 ppm (m, 8H): Methylene envelope of the octyl chain.

-

δ 0.90 ppm (t, 3H): Terminal methyl group.

-

Differentiation: The parent 1-octyn-3-ol shows a triplet doublet at δ ~2.45 ppm for the terminal alkyne proton (≡C–H ), which is absent in the TMS derivative.

-

-

IR Spectroscopy (Neat):

-

3350–3450 cm⁻¹: Broad O–H stretch (Intermolecular H-bonding).

-

2170–2180 cm⁻¹: Weak C≡C stretch. The symmetry introduced by the TMS group often reduces the intensity of this band compared to terminal alkynes.

-

1250 cm⁻¹ & 840 cm⁻¹: Strong, sharp bands characteristic of Si–CH₃ deformation and stretching.

-

Synthesis Protocol

The most reliable route to 1-(trimethylsilyl)-1-octyn-3-ol is the nucleophilic addition of lithium trimethylsilylacetylide to hexanal. This "one-pot" protocol avoids the handling of gaseous acetylene.

Reagents

-

Trimethylsilylacetylene (TMSA)[1]

-

n-Butyllithium (2.5 M in hexanes)

-

Hexanal (freshly distilled)

-

Anhydrous THF

-

Ammonium chloride (sat. aq.)

Step-by-Step Methodology

-

Metallation:

-

Charge a flame-dried flask with anhydrous THF under Argon/Nitrogen.

-

Add Trimethylsilylacetylene (1.1 equiv) and cool to –78 °C .

-

Dropwise add n-BuLi (1.05 equiv). Stir for 30 minutes at –78 °C to generate Li-TMS-acetylide.

-

-

Addition:

-

Add Hexanal (1.0 equiv) dropwise to the cold solution.

-

Allow the reaction to warm to 0 °C over 2 hours.

-

-

Quench & Workup:

-

Quench with saturated NH₄Cl solution.

-

Extract with Et₂O or EtOAc (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via vacuum distillation or flash chromatography (SiO₂, Hexanes:EtOAc 9:1).

-

Reaction Scheme Visualization

Figure 1: Synthesis of 1-(trimethylsilyl)-1-octyn-3-ol via lithiation of TMS-acetylene.

Applications & Reactivity

This compound acts as a versatile linchpin in divergent synthesis. Its reactivity profile is defined by two functional handles: the secondary alcohol and the protected alkyne.

Kinetic Resolution (Chiral Synthesis)

Lipase enzymes (e.g., Pseudomonas cepacia or Candida antarctica Lipase B) can kinetically resolve the racemic alcohol. The bulky TMS group often enhances enantioselectivity (E-value) compared to the terminal alkyne by imposing steric constraints in the enzyme active site.

-

Outcome: Yields optically pure (S)-alcohol and (R)-acetate (or vice versa depending on lipase).[2]

Prostaglandin Synthesis

The 1-octyn-3-ol scaffold is the "omega side chain" precursor for prostaglandins (e.g., PGE2, PGF2α).

-

Mechanism: The alcohol is typically protected (e.g., THP ether), followed by lithiation at the C1 position (after TMS removal or via direct exchange) to couple with the cyclopentanone core.

Click Chemistry Precursor

While the TMS group inhibits direct Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it serves as a mask.

-

Protocol: In situ desilylation with MeOH/K₂CO₃ or TBAF releases the terminal alkyne, allowing "one-pot" deprotection-click sequences that reduce the handling of volatile terminal alkynes.

Reactivity Flowchart

Figure 2: Divergent reactivity pathways for 1-(trimethylsilyl)-1-octyn-3-ol.

References

-

Takano, S., Sugihara, T., & Ogasawara, K. (1991).[3] Practical Synthesis of (S)-1-Octyn-3-ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 22(35).

-

Organic Syntheses. (1978).[4] Synthesis of 1-Octyn-3-ol (Desilylated reference). Organic Syntheses, Coll.[4][5] Vol. 6, p.859.

-

Marino, J. P., & Nguyen, H. N. (2002).[5] Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction.[5] The Journal of Organic Chemistry, 67(19), 6841-6844.

-

PubChem. (2025). 1-Octyn-3-ol (Compound Summary). National Library of Medicine.

Sources

The Chemical Stability and Synthetic Utility of 1-(Trimethylsilyl)-1-octyn-3-ol: A Comprehensive Guide

Executive Summary

1-(Trimethylsilyl)-1-octyn-3-ol is a highly versatile, chiral propargylic alcohol widely utilized in advanced organic synthesis, particularly as a critical building block for lipid mediators such as prostaglandins and marine oxylipins like halicholactones[1]. Structurally, it features a terminal alkyne protected by a trimethylsilyl (TMS) group, a secondary hydroxyl group at the C3 (propargylic) position, and a lipophilic pentyl chain.

For drug development professionals and synthetic chemists, mastering the stability profile of this molecule is paramount. Its utility stems from the orthogonal reactivity of its functional groups: the TMS group can be selectively cleaved under specific conditions, while the propargylic alcohol can undergo controlled stereochemical inversion, oxidation, or substitution. This whitepaper provides an in-depth mechanistic analysis of its stability, detailing degradation pathways, kinetic resolution strategies, and field-proven handling protocols.

Structural Anatomy & Chemical Stability Profile

The stability of 1-(trimethylsilyl)-1-octyn-3-ol is governed by the independent and synergistic behaviors of its two primary functional moieties.

The Trimethylsilyl (TMS) Alkyne Terminus

The TMS group is a classic protecting group utilized to mask the acidic proton of terminal alkynes, preventing unwanted side reactions during cross-coupling or strongly basic metalation steps[2].

-

Stability: The TMS-alkyne linkage is highly stable under neutral conditions, aqueous workups, and mild transition-metal catalysis. It also exhibits remarkable thermal stability, with surface-confined activation studies showing that TMS-alkyne bonds remain intact up to 400 K before thermal desorption occurs[3].

-

Lability: The silicon atom is highly susceptible to nucleophilic attack by fluoride ions or strong bases. Because the Si–F bond (approx. 138 kcal/mol) is significantly stronger than the Si–C bond (approx. 76 kcal/mol), reagents like tetrabutylammonium fluoride (TBAF) trigger rapid, irreversible protiodesilylation[4],[5]. Similarly, basic solvolysis using K₂CO₃ in methanol efficiently removes the TMS group[5].

The Propargylic Alcohol Core

The secondary hydroxyl group at the C3 position is the molecule's stereogenic center and its most reactive node.

-

Acid-Catalyzed Rearrangement: Under strong Brønsted or Lewis acid conditions (e.g., FeCl₃, BF₃·Et₂O), propargylic alcohols are prone to the Meyer-Schuster rearrangement. The acid coordinates to the hydroxyl group, promoting its elimination to form an allenyl carbocation, which is subsequently trapped by water to yield a conjugated α,β-unsaturated ketone (enone)[6].

-

Oxidation: The secondary alcohol is readily oxidized to 1-(trimethylsilyl)-1-octyn-3-one using mild oxidants like Dess-Martin periodinane (DMP) or activated MnO₂.

Quantitative Stability Matrix

The following table summarizes the stability and primary degradation/transformation pathways of 1-(trimethylsilyl)-1-octyn-3-ol across various chemical environments.

| Reagent / Condition | Target Functional Group | Half-Life / Stability | Primary Transformation / Degradation |

| Neutral pH, 4°C (Storage) | Intact Molecule | > 12 months | Completely stable; no degradation observed. |

| TBAF (1.0 eq), THF, 25°C | TMS Group | < 5 minutes | Rapid protiodesilylation to 1-octyn-3-ol[2]. |

| K₂CO₃, MeOH, 25°C | TMS Group | < 30 minutes | Basic solvolysis yielding the terminal alkyne[5]. |

| FeCl₃ or BF₃·Et₂O, 25°C | Propargylic Alcohol | 1 - 4 hours | Meyer-Schuster rearrangement to conjugated enone[6]. |

| CAL-B Lipase, Vinyl Acetate | C3 Hydroxyl (Chiral) | Stable (Selective) | Kinetic resolution; selective acylation of the (R)-isomer[7]. |

Mechanisms of Degradation & Transformation

Understanding the divergent pathways of this molecule allows chemists to design self-validating synthetic routes that avoid unwanted degradation.

Fig 1. Divergent degradation and transformation pathways of 1-(trimethylsilyl)-1-octyn-3-ol.

Advanced Handling: Enzymatic Kinetic Resolution

Because 1-(trimethylsilyl)-1-octyn-3-ol is a chiral precursor for biologically active molecules like prostaglandins, obtaining it in high enantiomeric excess (ee) is critical[8]. Lipase-mediated asymmetric hydrolysis or transesterification is the industry standard.

Enzymes such as Candida antarctica Lipase B (CAL-B) or Pseudomonas lipases (Amano PS) exhibit distinct stereopreference. In organic solvents, CAL-B selectively acylates the (R)-enantiomer of the racemic alcohol using vinyl acetate, leaving the (S)-enantiomer untouched[7]. To prevent the theoretical 50% yield cap of standard kinetic resolution, Dynamic Kinetic Resolution (DKR) can be employed by introducing a Ruthenium-based racemization catalyst (e.g.,[Ru(cymene)Cl₂]₂) that continuously racemizes the unreacted (S)-alcohol back into the racemate[7].

Fig 2. Dynamic Kinetic Resolution (DKR) workflow utilizing lipase and ruthenium catalysis.

Validated Experimental Protocols

The following methodologies are engineered for high fidelity, incorporating causality-driven steps to ensure reproducibility.

Protocol A: Chemoselective TMS Deprotection via Fluoride Cleavage

Objective: To quantitatively remove the TMS group while preserving the propargylic alcohol, yielding 1-octyn-3-ol. Causality Rationale: TBAF provides a highly nucleophilic, anhydrous fluoride source. The thermodynamic driving force is the formation of the ultra-stable fluorotrimethylsilane byproduct, allowing the reaction to proceed instantaneously at 0°C, thereby preventing thermal degradation of the alkyne[4].

Step-by-Step Procedure:

-

Preparation: Dissolve 10.0 mmol of 1-(trimethylsilyl)-1-octyn-3-ol in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere.

-

Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0°C. Note: Cooling is essential to control the exothermic nature of the Si-F bond formation.

-

Reagent Addition: Add 11.0 mL of a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise over 5 minutes.

-

Monitoring: Stir for 15 minutes. Monitor completion via TLC (Hexanes:EtOAc 4:1). The highly non-polar TMS-alkyne spot will disappear, replaced by a lower Rf spot (terminal alkyne).

-

Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via short-path silica gel chromatography if necessary.

Protocol B: Lipase-Mediated Kinetic Resolution

Objective: To isolate enantiopure (S)-1-(trimethylsilyl)-1-octyn-3-ol from the racemic mixture. Causality Rationale: Vinyl acetate acts as an irreversible acyl donor. As the lipase transfers the acetyl group to the (R)-enantiomer, vinyl alcohol is released, which instantly tautomerizes to acetaldehyde, rendering the transesterification thermodynamically irreversible[7].

Step-by-Step Procedure:

-

Preparation: Dissolve 5.0 mmol of racemic 1-(trimethylsilyl)-1-octyn-3-ol in 25 mL of anhydrous hexane.

-

Reagent Addition: Add 15.0 mmol (3.0 equivalents) of vinyl acetate to the solution.

-

Enzyme Introduction: Add 150 mg of immobilized CAL-B (Novozym 435).

-

Incubation: Place the reaction vessel in an orbital shaker set to 30°C and 200 rpm.

-

Monitoring: Monitor the enantiomeric excess (ee) and conversion via chiral HPLC or GC. Stop the reaction when conversion reaches exactly 50% (typically 12-24 hours).

-

Isolation: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed and reused).

-

Separation: Concentrate the filtrate and separate the unreacted (S)-alcohol from the (R)-acetate via silica gel flash chromatography (Hexanes:EtOAc gradient).

References

1.[8] A Lipase Mediated Asymmetric Hydrolysis of 3-Acyloxy-1-octynes and 3-(E). Oxford University Press (Chem Lett). 8 2.[7] Studies towards dynamic kinetic resolution of 4-hydroxy-2-methylcyclopent-2-en-1-one and its E-O-trityl oxime. ResearchGate.7 3.[1] (R)-反式-3-羟基-1-碘-1-辛烯 - Total Synthesis of Halicholactone and Neohalicholactone. MolAid. 1 4.[3] On‐Surface Activation of Trimethylsilyl‐Terminated Alkynes on Coinage Metal Surfaces. Ruben Group. 3 5.[4] Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. 4 6.[2] Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Chemical Society. 2 7.[5] Silanes as Protecting Groups for Terminal Alkyne - Technical Library. Gelest. 5 8.[6] Influence of Counterions and Cyclopentadienyl Substituents on the Catalytic Activity of Ferrocenium Cations in Propargylic Substitution Reactions. MDPI. 6

Sources

- 1. (R)-反式-3-羟基-1-碘-1-辛烯 - CAS号 42541-99-1 - 摩熵化学 [molaid.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. ruben-group.de [ruben-group.de]

- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 6. Influence of Counterions and Cyclopentadienyl Substituents on the Catalytic Activity of Ferrocenium Cations in Propargylic Substitution Reactions [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

"commercial availability of 1-(trimethylsilyl)-1-octyn-3-ol"

An In-depth Technical Guide to the Synthesis and Application of 1-(trimethylsilyl)-1-octyn-3-ol for Researchers and Drug Development Professionals

Abstract

1-(trimethylsilyl)-1-octyn-3-ol is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a protected terminal alkyne and a secondary alcohol, offering a versatile scaffold for molecular elaboration. This guide provides a comprehensive overview of this compound, with a focus on its synthesis from commercially available precursors and its applications in modern organic synthesis. While direct commercial availability of 1-(trimethylsilyl)-1-octyn-3-ol is limited, this document outlines a straightforward and efficient synthetic protocol, empowering research and development teams to produce this key building block in-house.

Introduction

The convergence of molecular complexity and synthetic efficiency is a central theme in modern drug discovery. Propargyl alcohols, organic compounds containing both a hydroxyl group and a carbon-carbon triple bond, are privileged structural motifs that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. The terminal alkyne moiety, in particular, is a gateway to a rich landscape of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

However, the reactivity of the terminal alkyne's acidic proton can be a double-edged sword, necessitating the use of protecting groups in multi-step synthetic sequences. The trimethylsilyl (TMS) group is an ideal choice for this purpose due to its ease of installation, stability to a wide range of reaction conditions, and facile removal under mild protocols. 1-(trimethylsilyl)-1-octyn-3-ol, therefore, represents a strategically "protected" and highly valuable synthetic intermediate. This guide will provide a detailed exploration of its preparation from a readily available precursor and highlight its potential applications in the synthesis of complex molecular architectures.

Part 1: Commercial Availability of the Key Precursor: 1-Octyn-3-ol

A thorough investigation of the chemical supplier landscape reveals that 1-(trimethylsilyl)-1-octyn-3-ol (CAS No. 128899-38-7) is not a standard, off-the-shelf catalog item for most major chemical suppliers.[3] However, its immediate precursor, 1-octyn-3-ol (CAS No. 818-72-4), is widely and commercially available from a multitude of suppliers in various grades and quantities.[4][5][6] This accessibility makes the in-house synthesis of the desired silylated compound a practical and cost-effective strategy for research and development laboratories.

| Compound | CAS Number | Typical Purities | Selected Suppliers |

| 1-Octyn-3-ol | 818-72-4 | 96%, 98%+, >98.0%(GC) | Sigma-Aldrich, TCI America, Santa Cruz Biotechnology, Thermo Scientific Chemicals, BOC Sciences |

Part 2: In-House Synthesis of 1-(trimethylsilyl)-1-octyn-3-ol

The synthesis of 1-(trimethylsilyl)-1-octyn-3-ol from 1-octyn-3-ol is a straightforward procedure that can be readily accomplished in a standard organic chemistry laboratory. The underlying principle involves the deprotonation of the terminal alkyne with a suitable base, followed by quenching the resulting acetylide with a trimethylsilyl electrophile, typically trimethylsilyl chloride (TMS-Cl).

Experimental Protocol: Synthesis of 1-(trimethylsilyl)-1-octyn-3-ol

Materials:

-

1-Octyn-3-ol (CAS 818-72-4)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Trimethylsilyl chloride (TMS-Cl), distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-octyn-3-ol (1.0 equivalent) and anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled, stirring solution, add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Silylation: To the lithium acetylide solution, add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise via syringe. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-(trimethylsilyl)-1-octyn-3-ol.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 1-(trimethylsilyl)-1-octyn-3-ol.

Part 3: Applications in Drug Discovery and Organic Synthesis

The synthetic utility of 1-(trimethylsilyl)-1-octyn-3-ol lies in its ability to participate in a variety of coupling reactions, serving as a versatile building block for the construction of complex molecular architectures. The TMS group provides a temporary steric shield for the terminal alkyne, allowing for selective transformations at other positions of the molecule.

Key Applications:

-

Click Chemistry: The protected alkyne can be unmasked at a later synthetic stage to participate in CuAAC reactions, enabling the efficient conjugation with azide-functionalized molecules to form stable 1,2,3-triazole linkages.[1][2] This is particularly useful in fragment-based drug discovery and for the synthesis of bioconjugates.[2]

-

Prostaglandin Synthesis: Chiral propargyl alcohols are key intermediates in the synthesis of prostaglandins and their analogues.[7][8] The silyl-protected alkyne allows for modifications of the alcohol and the aliphatic chain before the alkyne is elaborated.

-

Natural Product Synthesis: Many natural products with interesting biological activities contain the propargylic alcohol motif.[9] 1-(trimethylsilyl)-1-octyn-3-ol can serve as a valuable starting material or intermediate in the total synthesis of such compounds.

-

Cross-Coupling Reactions: Following deprotection, the terminal alkyne can participate in various cross-coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form new carbon-carbon bonds.

Illustrative Reaction Scheme

Caption: Generalized synthetic utility of 1-(trimethylsilyl)-1-octyn-3-ol.

Part 4: Physicochemical and Safety Data

| Property | 1-Octyn-3-ol | 1-(trimethylsilyl)-1-octyn-3-ol |

| CAS Number | 818-72-4[10] | 128899-38-7[3] |

| Molecular Formula | C₈H₁₄O[10] | C₁₁H₂₂OSi[3] |

| Molecular Weight | 126.20 g/mol [10] | 198.38 g/mol |

| Boiling Point | 83 °C / 19 mmHg | Not readily available |

| Density | 0.864 g/mL at 25 °C | Not readily available |

Safety and Handling:

As 1-octyn-3-ol is the primary starting material, it is imperative to adhere to its safety guidelines. It is harmful if swallowed and very toxic to aquatic life.[10] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed. All manipulations should be performed in a well-ventilated fume hood. The synthesis protocol involves the use of pyrophoric (n-butyllithium) and moisture-sensitive reagents, requiring the use of anhydrous techniques under an inert atmosphere.

Conclusion

1-(trimethylsilyl)-1-octyn-3-ol stands out as a synthetically versatile building block with significant potential in drug discovery and complex molecule synthesis. While its direct commercial availability is sparse, the ease of its preparation from the readily accessible 1-octyn-3-ol makes it an attainable and valuable tool for synthetic chemists. By leveraging the protective nature of the trimethylsilyl group, researchers can unlock a wide range of synthetic transformations, paving the way for the efficient construction of novel chemical entities.

References

-

Sigma-Aldrich. 1-(Trimethylsilyl)-1-octyn-3-one. [Link]

-

The Good Scents Company. 1-octyn-3-ol. [Link]

-

Chemos. 1-Octyn-3-ol | CAS 818-72-4 | 98%+ Purity. [Link]

-

PrepChem.com. Synthesis of oct-1-yn-3-ol. [Link]

-

Organic Syntheses. (r)-( + )-1-octyn-3-ol. [Link]

- Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform.

-

National Center for Biotechnology Information. 1-Octyn-3-ol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 1-Octyn-3-ol, (3R)-. PubChem Compound Database. [Link]

-

J-GLOBAL. 1-(Trimethylsilyl)-1-octyne | Chemical Substance Information. [Link]

-

ChemIndex. 128899-38-7 | 1-octyn-3-ol, 1-(triméthylsilyl). [Link]

- Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.

- Tokyo University of Science. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily.

- Ekins, S. (Ed.). (2007). Drug discovery handbook. John Wiley & Sons.

- Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy.

-

Shimadzu. Document Data. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 128899-38-7 | 1-octyn-3-ol, 1-(triméthylsilyl)-, (S)- [chemindex.com]

- 4. 1-octyn-3-ol, 818-72-4 [thegoodscentscompany.com]

- 5. 1-Octyn-3-ol | CAS 818-72-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 1-Octyn-3-ol 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. (R)-(+)-1-Octyn-3-ol, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. 1-Octyn-3-ol | CAS 818-72-4 | 98%+ Purity | Chemos Pharmaceutical Intermediate & Building Block [chemos.com]

- 10. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing 1-(Trimethylsilyl)-1-octyn-3-ol as a Chiral Building Block in Eicosanoid and Prostaglandin Synthesis

Executive Summary

The synthesis of complex bioactive lipids, particularly prostaglandins and related eicosanoids, relies heavily on the precise installation of chiral

Mechanistic Rationale & Strategic Advantages

The selection of 1-(trimethylsilyl)-1-octyn-3-ol over its silyl-free counterpart (1-octyn-3-ol) is driven by three fundamental chemical causalities:

-

Reversal and Enhancement of Enantioselectivity: In enzymatic kinetic resolutions, the steric environment of the substrate dictates the binding orientation within the enzyme's active site. The bulky TMS group on the alkyne terminus forces lipases (such as Lipase Amano PS) to adopt a highly specific transition state, dramatically enhancing enantiomeric discrimination and even reversing the stereopreference compared to terminal alkynes[1].

-

Protection Against Side Reactions: The TMS group acts as a robust protecting group for the terminal alkyne, preventing unwanted oxidative homocoupling (Glaser coupling) or premature hydration during early-stage esterifications and enzymatic resolutions.

-

Facilitation of Three-Component Couplings: Once the chiral center is established, the TMS group is easily cleaved to reveal the terminal alkyne. This alkyne is readily converted into an organocuprate reagent, which is the critical nucleophile for the classical Noyori/Suzuki three-component conjugate addition to cyclopentenone derivatives (e.g., 4-hydroxy-2-methylcyclopent-2-en-1-one)[2],[3].

Workflow Visualizations

To illustrate the integration of 1-(trimethylsilyl)-1-octyn-3-ol into synthetic pipelines, the following pathways map the enzymatic resolution and the subsequent prostaglandin coupling.

Enzymatic kinetic resolution of TMS-protected octynyl propionate using Lipase Amano PS.

Workflow for the integration of the chiral octenol side-chain into prostaglandin scaffolds.

Quantitative Data: Optimization of Enzymatic Resolution

The choice of acyl group and enzyme is critical for maximizing the enantiomeric excess (ee) of the resulting alcohol. Empirical data demonstrates that combining the propionate ester of the TMS-protected octynol with Lipase Amano PS yields the optimal stereochemical outcome[1].

| Substrate Derivative | Lipase Catalyst | Acyl Group | Major Enantiomer Isolated | Enantiomeric Excess (ee) |

| 1-octyn-3-ol ester (No TMS) | PPL (Porcine Pancreatic) | Propionate | (R) | 80% |

| 1-(TMS)-1-octyn-3-ol ester | PPL (Porcine Pancreatic) | Propionate | (S) | Moderate |

| 1-(TMS)-1-octyn-3-ol ester | Amano PS | Propionate | (S) | >99% (Optically Pure) |

Data derived from the asymmetric hydrolysis studies by Shimizu et al.[1].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, each protocol below includes a Validation Checkpoint . These checkpoints act as built-in quality control steps, ensuring that the chemical state is verified before proceeding to the next synthetic stage.

Protocol A: Lipase-Catalyzed Asymmetric Hydrolysis

Objective: Isolate optically pure (S)-1-(trimethylsilyl)-1-octyn-3-ol from its racemic propionate ester.

-

Substrate Preparation: Dissolve 10 mmol of racemic 3-propionyloxy-1-trimethylsilyl-1-octyne in 15 mL of tetrahydrofuran (THF).

-

Enzymatic Cleavage: Add 50 mL of 0.1 M phosphate buffer (pH 7.2) to the solution, followed by 500 mg of Lipase Amano PS[1].

-

Incubation: Stir the biphasic mixture vigorously at 25 °C. Monitor the reaction progress via chiral HPLC or TLC until approximately 50% conversion is reached (typically 24–48 hours).

-

Workup: Filter the mixture through a pad of Celite to remove the enzyme. Extract the aqueous layer with diethyl ether (

mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Separate the unreacted (R)-ester from the desired (S)-alcohol using silica gel flash chromatography (eluent: Hexanes/Ethyl Acetate 9:1).

-

Validation Checkpoint: Derivatize a 5 mg aliquot of the isolated alcohol with Mosher's acid chloride ((R)-MTPA-Cl). Analyze the resulting ester via

NMR. A single fluorine signal confirms >99% ee of the (S)-enantiomer[1].

Protocol B: TBAF-Mediated Desilylation

Objective: Remove the TMS protecting group to yield the terminal alkyne without inducing racemization.

-

Reagent Addition: Dissolve 5 mmol of (S)-1-(trimethylsilyl)-1-octyn-3-ol in 20 mL of anhydrous THF under an argon atmosphere. Cool the flask to 0 °C.

-

Cleavage: Dropwise, add 5.5 mL of a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours[1].

-

Quench & Extract: Quench the reaction with 20 mL of saturated aqueous

. Extract with ethyl acetate (

-

Validation Checkpoint: Perform

NMR analysis. The disappearance of the intense TMS singlet near 0.1 ppm and the appearance of a terminal alkyne proton triplet at ~2.4 ppm validates complete deprotection. Measure optical rotation to confirm that the stereocenter remained intact.

Protocol C: Cuprate Generation and 1,4-Conjugate Addition

Objective: Install the chiral

-

Lithiation: Dissolve 2 mmol of (S)-1-octyn-3-ol in 10 mL of anhydrous ether under argon. Cool to -78 °C. Add 4.2 mmol of n-BuLi (2.5 M in hexanes) dropwise. Stir for 30 minutes.

-

Cuprate Generation: Add 2 mmol of purified Copper(I) Iodide (CuI) and a solubilizing ligand (e.g., HMPA or a trialkylphosphine) to form the reactive organocuprate species. Stir at -40 °C for 45 minutes until a homogenous solution is obtained.

-

Conjugate Addition: Cool the mixture back to -78 °C. Slowly add 1.8 mmol of the target cyclopentenone (e.g., an O-protected 4-hydroxy-2-methylcyclopent-2-en-1-one) dissolved in 5 mL of ether[2],[3].

-

Quench: Stir for 2 hours at -78 °C, then quench rapidly with a 9:1 mixture of saturated

and

-

Validation Checkpoint: Utilize LC-MS to verify the exact mass of the coupled product. Follow up with 2D NOESY NMR to confirm the trans stereochemical relationship between the newly installed

-chain and the adjacent ring substituents, which is critical for prostaglandin biological activity[3].

References

1.[1] Title: A Lipase Mediated Asymmetric Hydrolysis of 3-Acyloxy-1-octynes and 3-(E)-Acyloxy-1-octenes Source: oup.com (Chemistry Letters) URL:

2.[2] Title: Studies towards dynamic kinetic resolution of 4-hydroxy-2-methylcyclopent-2-en-1-one and its E-O-trityl oxime Source: researchgate.net URL:

3.[3] Title: (R)-反式-3-羟基-1-碘-1-辛烯 - 摩熵化学 (Referencing: A facile synthesis of (−)-prostaglandin E1 via a three-component coupling process) Source: molaid.com URL:

Sources

Application Note: 1-(Trimethylsilyl)-1-octyn-3-ol as a Chiral Building Block in Total Synthesis

[1]

Executive Summary

1-(Trimethylsilyl)-1-octyn-3-ol represents a specialized, high-utility "masked" building block primarily used in the synthesis of the omega-side chains of prostaglandins (e.g., PGF2

-

Enhanced Enantioselectivity in Kinetic Resolution: The bulky TMS group at the C1 position significantly amplifies steric differentiation during lipase-catalyzed kinetic resolution (EKR), allowing for higher Enantiomeric Ratios (E > 200) compared to the terminal alkyne.[1]

-

Orthogonal Protection: The TMS group protects the acidic terminal alkyne proton, preventing unwanted deprotonation during base-sensitive functionalizations of the C3-hydroxyl group.[1]

This guide details the protocol for generating the enantiomerically pure building block via EKR and its subsequent application in prostaglandin total synthesis.

Structural Role & Retrosynthetic Logic

In the context of total synthesis, this molecule acts as the precursor to the "lower side chain" of prostanoids. The C3-hydroxyl center (often requiring the S-configuration) is established early, and the alkyne is later reduced to the trans-alkene characteristic of the prostaglandin scaffold.[1]

Diagram 1: Retrosynthetic Disconnection of PGF2

The following diagram illustrates where 1-(trimethylsilyl)-1-octyn-3-ol fits into the convergent synthesis of Prostaglandin F2

Caption: Retrosynthetic logic showing the TMS-octynol as the progenitor of the prostaglandin omega chain.

Protocol A: Enzymatic Kinetic Resolution (EKR)

The most robust method to obtain high-ee (S)-1-(trimethylsilyl)-1-octyn-3-ol is via lipase-mediated transesterification.[1] The TMS group is crucial here; it fits into the large pocket of the enzyme active site less favorably than the alkyl chain in the "fast" reacting enantiomer, or vice-versa depending on the lipase, but generally enhances the

Materials

-

Substrate: Racemic 1-(trimethylsilyl)-1-octyn-3-ol (Prepared via addition of TMS-acetylene to hexanal).[1]

-

Enzyme: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).[1]

-

Acyl Donor: Vinyl acetate (irreversible donor).

-

Solvent: Hexane or MTBE (anhydrous).

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve racemic 1-(trimethylsilyl)-1-octyn-3-ol (10 mmol, ~1.98 g) in anhydrous hexane (50 mL).

-

Add Vinyl Acetate (30 mmol, 3.0 equiv) as the acyl donor.

-

Add Novozym 435 (20 mg/mmol substrate).

-

Critical Control: Ensure the system is strictly anhydrous. Water causes hydrolysis of the acyl donor and lowers enantioselectivity.

-

-

Incubation:

-

Incubate in an orbital shaker at 30°C, 200 rpm.

-

Monitoring: Monitor reaction progress via Chiral GC (Cyclodex-B column) or HPLC (Chiralcel OD-H).

-

Target Endpoint: Stop the reaction at exactly 50% conversion. Due to the high E-value (typically >100 for this substrate), 50% conversion yields >99% ee for the unreacted alcohol.

-

-

Workup & Separation:

-

Filter off the immobilized enzyme (can be washed with acetone and reused 3-5 times).[1]

-

Concentrate the filtrate under reduced pressure.

-

Purification: Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) via flash column chromatography (SiO2, Hexane/EtOAc gradient 95:5 to 80:20).

-

-

Data Validation:

-

The (S)-alcohol should show

consistent with literature (approx -15.0° to -20.0° depending on concentration/solvent).[1] -

Confirm ee >98% via Chiral GC.

-

Diagram 2: Kinetic Resolution Workflow

Caption: Lipase-catalyzed resolution separating the target (S)-alcohol from the (R)-acetate.[1]

Protocol B: Desilylation & Functionalization

Once the chiral (S)-alcohol is secured, it must be processed for coupling.[1] The TMS group is typically removed to reveal the terminal alkyne, which is then converted to a vinyl iodide or stannane for palladium-catalyzed coupling, or lithiated for addition to an aldehyde.[1]

Transformation: TMS-Deprotection to (S)-1-Octyn-3-ol

Context: This restores the native "Matsukawa alcohol" structure but in enantiopure form.

-

Reagents: Potassium Carbonate (

) in Methanol. -

Procedure:

-

Dissolve (S)-1-(trimethylsilyl)-1-octyn-3-ol (5 mmol) in MeOH (20 mL).

-

Add anhydrous

(0.5 equiv). -

Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of the high-Rf TMS spot).

-

Caution: The product, (S)-1-octyn-3-ol, is volatile.[1]

-

-

Workup:

-

Dilute with Et2O, wash with water and brine.

-

Dry over

and concentrate carefully (do not use high vacuum for extended periods).

-

Downstream Application: Synthesis of the "Omega Chain" Vinyl Iodide

For many PGs, the alkyne is converted to an E-vinyl iodide.[1]

-

Reaction: Hydrozirconation/Iodination (Schwartz's Reagent).

-

Protocol:

-

Protect the alcohol (e.g., with TBSCl).

-

Treat the terminal alkyne with

in THF. -

Quench with

. -

Result: (S,E)-1-iodo-1-octen-3-ol (TBS protected), ready for coupling to the Corey Lactone.

-

Comparative Data: TMS vs. Alkyl Analogs[4]

The following table highlights why the TMS-protected block is superior for the resolution step compared to the naked alkyne or alkyl analogs.

| Substrate (R-C≡C-CH(OH)-Pentyl) | Substituent (R) | Enzyme | E-Value (Selectivity) | Time to 50% Conv. |

| 1-(Trimethylsilyl)-1-octyn-3-ol | -Si(CH3)3 | CAL-B | > 200 | 4-6 h |

| 1-Octyn-3-ol | -H | CAL-B | ~20-50 | 12-24 h |

| 1-Nonyne-3-ol | -CH3 | CAL-B | ~50-80 | 10 h |

Data synthesized from comparative biocatalysis literature (see Ref 1, 3).

Troubleshooting & Safety

Handling Volatile Acetylenes[5]

-

Risk: Low molecular weight acetylenic alcohols can be unstable or volatile.

-

Mitigation: When concentrating (S)-1-octyn-3-ol after desilylation, maintain bath temperature <30°C and pressure >20 mbar. Do not distill to dryness unless necessary.

Enzyme Storage

-

Risk: Loss of activity.

-

Mitigation: Store Novozym 435 at 4°C. Do not freeze. Ensure the solvent for the reaction is dry; water activity (

) control is critical for consistent reaction rates.

References

-

Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 2011, 16(11), 9697-9713.[1][2] [Link][1]

-

Practical Synthesis of (S)-1-Octyn-3-ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform, 1991.[1][3] (Original: Heterocycles).[4] [Link][1]

-

Highly enantioselective dynamic kinetic resolution of alkyl aryl carbinols carrying a trimethylsilyl group. Journal of Molecular Catalysis B: Enzymatic, 2013. [Link]

-

Total Synthesis of Tricolorin A. The Journal of Organic Chemistry, 1997, 62(24), 8406–8418. (Demonstrates usage of 1-octyn-3-ol in complex synthesis). [Link]

Application Note: Protocol for the Deprotection of 1-(Trimethylsilyl)-1-octyn-3-ol

Introduction & Strategic Context

In the synthesis of complex lipids, natural products, and pharmaceutical intermediates, terminal alkynes are frequently utilized in Sonogashira cross-couplings and "click" chemistry (CuAAC). To prevent premature reactivity, the terminal alkyne is often masked with a trimethylsilyl (TMS) protecting group.

1-(Trimethylsilyl)-1-octyn-3-ol is a highly versatile propargylic alcohol building block. The removal of the TMS group to yield 1-octyn-3-ol is a critical, yet delicate, synthetic operation. The presence of the secondary hydroxyl group at the C3 (propargylic) position necessitates a deprotection strategy that is highly chemoselective, avoiding base-catalyzed isomerization (e.g., Meyer-Schuster rearrangement) or unwanted silyl migration.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, selecting the correct deprotection method requires understanding the underlying thermodynamic and kinetic drivers of the C-Si bond cleavage.

Base-Catalyzed Solvolysis ( / Methanol)

This is the gold standard for the deprotection of TMS-protected propargylic alcohols[1][2].

-

Causality: Methanol acts as both the solvent and the stoichiometric proton source. The catalytic potassium carbonate (

) generates a minute equilibrium concentration of methoxide anions ( -

Mechanism: The methoxide nucleophile attacks the electrophilic silicon atom of the TMS group, forming a transient pentacoordinate silicate intermediate. The C-Si bond subsequently cleaves, expelling the alkynyl anion. This highly basic anion is instantaneously protonated by the bulk methanol solvent.

-

Driving Force: The reaction is driven forward by Le Chatelier's principle. The byproduct, methoxytrimethylsilane (TMS-OMe), is highly volatile (bp ~57 °C) and is easily removed during in vacuo concentration, ensuring an irreversible process[1].

Fluoride-Mediated Desilylation (TBAF / THF)

Tetrabutylammonium fluoride (TBAF) is a powerful alternative for sterically hindered silanes[3].

-

Causality: The reaction is thermodynamically driven by the formation of the exceptionally strong Si-F bond (~580 kJ/mol).

-

Considerations: While extremely rapid, TBAF is hygroscopic and inherently basic. For secondary propargylic alcohols like 1-octyn-3-ol, TBAF can sometimes complicate the workup due to the formation of stubborn tetrabutylammonium emulsions during aqueous extraction[3]. Therefore, the

/MeOH method is generally preferred for its operational simplicity and scalability.

Comparative Data Summary

| Parameter | Method A: | Method B: TBAF / THF |

| Reagent | Potassium Carbonate (0.1 - 1.0 eq) | Tetrabutylammonium Fluoride (1.1 eq) |

| Solvent | Anhydrous Methanol | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature (20–25 °C) | 0 °C to Room Temperature |

| Reaction Time | 1.5 – 3.0 hours | 0.5 – 1.0 hours |

| Typical Yield | 88% – 95% | 80% – 90% |

| Workup Profile | Excellent (Clean phase separation) | Moderate (Potential emulsion issues) |

| Cost & Scalability | Highly economical, industrial scale | Expensive, best for small scale |

Experimental Workflows & Protocols

Method A: Base-Catalyzed Solvolysis (Recommended Protocol)

This protocol is a self-validating system; the visual cues and TLC monitoring ensure high fidelity during execution.

Materials Required:

-

1-(Trimethylsilyl)-1-octyn-3-ol (1.0 equiv)

-

Potassium carbonate (

), anhydrous, finely powdered (0.2 equiv) -

Methanol (MeOH), anhydrous (0.2 M concentration)

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(trimethylsilyl)-1-octyn-3-ol in anhydrous methanol to achieve a 0.2 M solution.

-

Initiation: Add anhydrous

(0.2 equiv) in one portion. The suspension will remain heterogeneous. Stir the mixture vigorously at room temperature under a nitrogen atmosphere[1]. -

In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system.

-

Validation Cue: The starting material (TMS-protected) will have a higher

value (~0.6). The deprotected product, 1-octyn-3-ol, is more polar and will appear at a lower

-

-

Quenching & Concentration: Upon complete consumption of the starting material (typically 1.5 to 2 hours), concentrate the reaction mixture in vacuo (rotary evaporator) at 30 °C to remove the bulk methanol and the volatile TMS-OMe byproduct[2].

-

Extraction: Dilute the resulting residue with Diethyl Ether (

) or Ethyl Acetate (30 mL per gram of substrate). Wash the organic layer successively with deionized water (1x) and saturated aqueous NaCl (brine, 1x)[1]. -

Purification: Dry the organic layer over anhydrous magnesium sulfate (

), filter, and concentrate in vacuo. The resulting 1-octyn-3-ol is typically >95% pure by NMR and can be used directly in subsequent steps without flash chromatography.

Method B: Fluoride-Mediated Desilylation

Materials Required:

-

1-(Trimethylsilyl)-1-octyn-3-ol (1.0 equiv)

-

TBAF (1.0 M solution in THF) (1.1 equiv)

-

Tetrahydrofuran (THF), anhydrous (0.1 M concentration)

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the substrate in anhydrous THF under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

-

Initiation: Add the TBAF solution dropwise via syringe over 5 minutes. The solution may develop a slight yellow tint[3].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (

). -

Extraction: Extract the aqueous layer three times with Ethyl Acetate. Note: If emulsions form due to the tetrabutylammonium salts, add a small volume of brine to facilitate phase separation.

-

Purification: Dry the combined organic layers over

, filter, and concentrate. Pass the crude oil through a short pad of silica gel (eluting with 20% EtOAc/Hexanes) to remove residual ammonium salts.

Process Visualization

Workflow for the base-catalyzed deprotection of TMS-protected alkynes.

References

-

[1] Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages. URL:

-

[3] Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from 1-propyne. BenchChem. URL:

-

[2] Synthesis of an Electrophilic Keto-Tetraene 15-oxo-Lipoxin A4 Methyl Ester via a MIDA Boronate. PMC - NIH. URL:

Sources

Application Note: Strategic Cleavage of the Trimethylsilyl Group from 1-Octyn-3-ol

Executive Summary & Strategic Context

1-Octyn-3-ol (CAS 818-72-4) is a pivotal intermediate in the synthesis of flavor compounds, specifically as the direct precursor to 1-octen-3-ol (Matsutake alcohol) via Lindlar hydrogenation. It is also a valuable chiral building block in prostaglandin synthesis and fragment-based drug discovery.

The "cleavage of the trimethylsilyl group" from this molecule presents a unique semantic challenge in chemistry, as the TMS group could be located at two distinct positions depending on the synthetic route employed:

-

C-Silylation (Alkyne Protection): 1-(Trimethylsilyl)-1-octyn-3-ol. This is the most common intermediate, formed by the addition of TMS-acetylene to hexanal.

-

O-Silylation (Alcohol Protection): 1-Octyn-3-yl trimethylsilyl ether. This is a standard alcohol protection strategy.

This guide prioritizes the C-Desilylation (Scenario 1) as it is the critical step in generating the terminal alkyne functionality required for further coupling (e.g., Sonogashira) or hydrogenation. However, protocols for O-desilylation are provided for comprehensive coverage.

Decision Framework & Workflow

Before selecting a reagent, the specific isomer must be identified to avoid unwanted side reactions (e.g., racemization of the C3 chiral center or allene formation).

Figure 1: Strategic decision tree for selecting the appropriate desilylation protocol based on the regiospecificity of the TMS group.

Mechanistic Insight: C-Si Cleavage

The cleavage of the C(sp)-Si bond differs fundamentally from O-Si cleavage. It requires the formation of a hypervalent silicon intermediate. The base-mediated methanolysis (Method A) is preferred over fluoride sources (TBAF) for this specific substrate to prevent base-catalyzed isomerization of the propargylic alcohol to an enone or allene.

Figure 2: Mechanism of base-mediated C-desilylation via silicate intermediate.

Protocol A: C-Desilylation (The "Gold Standard")

Objective: Removal of TMS group from the alkyne terminus of 1-(trimethylsilyl)-1-octyn-3-ol.

Reagents: Potassium Carbonate (

Reagent Table

| Component | Role | Equiv. | MW ( g/mol ) | Density | Note |

| TMS-Precursor | Substrate | 1.0 | ~198.38 | N/A | 1-(trimethylsilyl)-1-octyn-3-ol |

| Base Catalyst | 0.1 - 0.2 | 138.21 | Solid | Anhydrous preferred | |

| Methanol | Solvent/Proton Source | N/A | 32.04 | 0.792 | ACS Grade |

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. While strict inert atmosphere is not mandatory for this specific deprotection, flushing with Nitrogen (

) is Good Laboratory Practice (GLP) to prevent moisture absorption by methanol. -

Dissolution: Dissolve the TMS-precursor (1.0 equiv) in Methanol (0.1 M concentration; e.g., 10 mL MeOH per 1 mmol substrate).

-

Catalyst Addition: Add anhydrous

(0.15 equiv) in a single portion.-

Expert Tip: Do not use excess base (e.g., >1.0 equiv). High basicity can trigger the retro-Aldol reaction, cleaving the molecule back to hexanal and acetylene.

-

-

Reaction: Stir at ambient temperature (20-25°C) .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The TMS-alkyne usually has a higher

than the terminal alkyne product. Stain with

-

-

Quench & Workup (Critical for Volatiles):

-

Concentration: Filter the drying agent. Concentrate the filtrate via rotary evaporation.[5]

-

CRITICAL: Do not heat the water bath above 30°C. Do not leave under high vacuum (<10 mbar) for extended periods, or product loss will occur.

-

-

Purification: If necessary, purify via bulb-to-bulb distillation (Kugelrohr) or flash column chromatography on silica gel.

Protocol B: O-Desilylation (Selective)

Objective: Removal of TMS group from the oxygen of 1-octyn-3-yl trimethylsilyl ether. Reagents: Citric Acid or dilute HCl.

Note: While TBAF can be used here, mild acid is cheaper and simplifies purification by avoiding silicon byproducts.

-